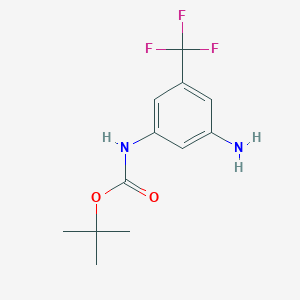
(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H13F3N2O2 . It is also known as “tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate” and has a molecular weight of 262.22800 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a tert-butyl carbamate group at the 3-position . The exact structure can be found in chemical databases or literature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.22800 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Carbamate esters, including tert-butyl esters, are involved in asymmetric Mannich reactions, showcasing their utility in the synthesis of chiral amino carbonyl compounds. This highlights their importance in producing compounds with specific stereochemical configurations, which is crucial for pharmaceutical synthesis and research (Yang, Pan, & List, 2009).
- In the preparation and Diels‐Alder reactions of 2‐amido substituted furans, tert-butyl esters serve as intermediates, illustrating their role in the construction of complex heterocyclic structures, which are foundational in developing new materials and drugs (Padwa, Brodney, & Lynch, 2003).
- The crystallographic studies of related compounds, such as (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, demonstrate their use in material science, particularly in understanding molecular structures through X-ray diffraction. This is essential for designing materials with specific properties (Kant, Singh, & Agarwal, 2015).
Deprotection and Protective Groups
- Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This reveals their significance in synthetic procedures, particularly in simplifying the purification and manipulation of sensitive molecules (Li et al., 2006).
- The development of novel techniques for the selective deprotection of tert-butyl esters, in the presence of other acid-labile protecting groups using ZnBr2, underscores the importance of tert-butyl esters in synthetic strategies. This is crucial for the stepwise construction of complex molecules in a controlled manner (Kaul et al., 2004).
Catalysis and Green Chemistry
- The catalytic application of heteropoly acids in N-tert-butoxycarbonylation of amines, demonstrating the versatility of tert-butyl esters in facilitating efficient and environmentally friendly synthetic transformations. This supports the green chemistry approach by minimizing hazardous reagents and simplifying reaction conditions (Heydari et al., 2007).
Advanced Materials and Synthesis
- Research on the synthesis of spirocyclic indoline lactones through base-promoted cyclization involving tert-butyl esters highlights the role of these compounds in generating novel molecular architectures. This has implications for the development of new materials and active pharmaceutical ingredients (Hodges, Wang, & Riley, 2004).
Propiedades
IUPAC Name |
tert-butyl N-[3-amino-5-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-7(12(13,14)15)4-8(16)6-9/h4-6H,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCWFCSNVHPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


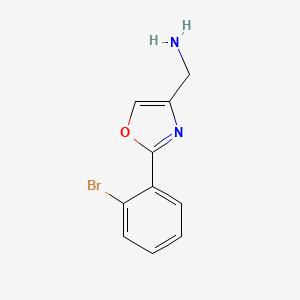
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
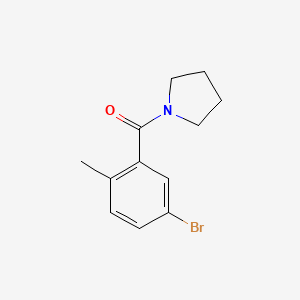
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
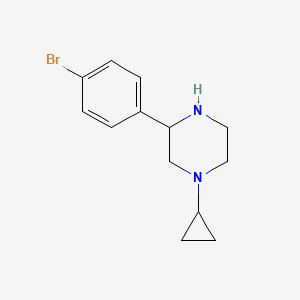
![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
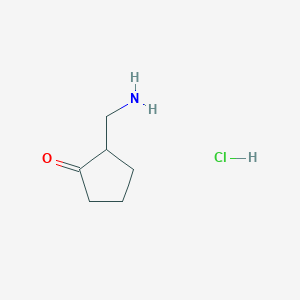
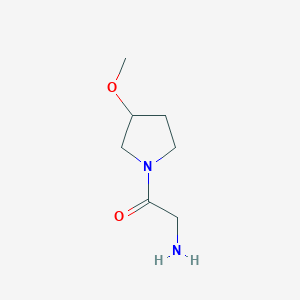
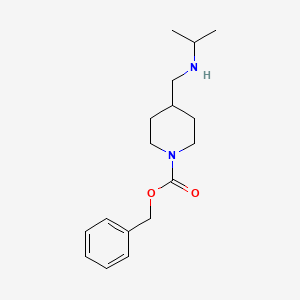
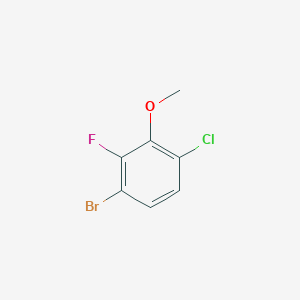
![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)
